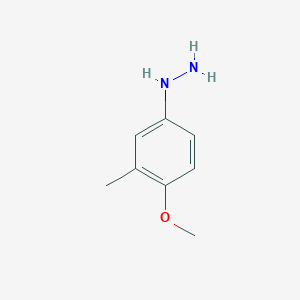

(4-Methoxy-3-methylphenyl)hydrazine

Description

Overview of Arylhydrazine Structural Motifs and Reactivity

The fundamental structure of an arylhydrazine consists of a phenyl ring bonded to a hydrazine (B178648) moiety. The electronic nature of the substituents on the aromatic ring can significantly influence the reactivity of the hydrazine group. Electron-donating groups, such as the methoxy (B1213986) and methyl groups in (4-Methoxy-3-methylphenyl)hydrazine, increase the nucleophilicity of the terminal nitrogen atom, enhancing its reactivity in various chemical transformations.

Arylhydrazines are known to participate in a diverse range of reactions, including:

Condensation reactions with carbonyl compounds to form arylhydrazones. wikipedia.org

Cyclization reactions to form heterocyclic systems like indoles, pyrazoles, and indazoles. nih.govnih.govrsc.org

Cross-coupling reactions where they can act as arylating agents. nih.govrsc.org

Historical Context of this compound in Chemical Literature

While the broader class of arylhydrazines has a long history in organic chemistry, with seminal reactions like the Fischer indole (B1671886) synthesis being discovered in 1883, the specific compound this compound has gained prominence more recently. wikipedia.org Its utility is often documented in the context of synthesizing specific, highly functionalized target molecules, particularly in medicinal chemistry. For instance, its hydrochloride salt has been utilized in the preparation of compounds like 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. sigmaaldrich.com

Contemporary Relevance of Arylhydrazines as Synthetic Intermediates

Arylhydrazines continue to be highly relevant in modern organic synthesis due to their ability to serve as precursors for a multitude of valuable compounds. nih.gov They are considered environmentally friendly arylating agents in certain cross-coupling reactions, as the byproducts are often nitrogen gas and water. nih.gov The versatility of arylhydrazines is further highlighted by their use in the synthesis of biologically active molecules, including indoles, indazoles, pyrazoles, and quinazolines. nih.gov

Scope and Focus of Research on this compound

Current research on this compound is primarily centered on its application as a key intermediate in the synthesis of complex organic molecules. Its specific substitution pattern, featuring both a methoxy and a methyl group on the phenyl ring, allows for the regioselective construction of substituted heterocyclic systems. The electronic effects of these substituents play a crucial role in directing the outcome of cyclization reactions, a topic of ongoing investigation. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(4-methoxy-3-methylphenyl)hydrazine |

InChI |

InChI=1S/C8H12N2O/c1-6-5-7(10-9)3-4-8(6)11-2/h3-5,10H,9H2,1-2H3 |

InChI Key |

FWBWEVGBJUMOOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)NN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 3 Methylphenyl Hydrazine

Direct Synthesis Routes to (4-Methoxy-3-methylphenyl)hydrazine

The most straightforward method for preparing this compound involves a classical two-step sequence starting from its corresponding aniline (B41778) precursor. This approach is characterized by the formation of an intermediate diazonium salt, which is subsequently reduced to the desired hydrazine (B178648).

Precursor Selection and Derivatization Strategies

The primary precursor for the direct synthesis of this compound is 4-methoxy-3-methylaniline (B90814) . prepchem.comchemicalbook.com This substituted aniline serves as the foundational molecular scaffold onto which the hydrazine functionality is introduced.

The synthesis of this precursor typically begins with 1-methoxy-2-methyl-4-nitrobenzene . This starting material undergoes a reduction of the nitro group to an amine. A common method for this transformation is catalytic hydrogenation, utilizing a catalyst such as 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere. This reaction efficiently converts the nitro-substituted aromatic compound into 4-methoxy-3-methylaniline, providing the essential precursor for the subsequent hydrazine synthesis. chemicalbook.com

Reductive Pathways for Hydrazine Moiety Formation

The conversion of 4-methoxy-3-methylaniline to this compound is achieved through a diazotization reaction followed by reduction. The aniline is first treated with sodium nitrite (B80452) in the presence of a strong acid, such as concentrated hydrochloric acid, at low temperatures (typically 0-5°C) to form the corresponding diazonium salt. prepchem.comchemicalbook.comspcmc.ac.in

This unstable intermediate is then immediately subjected to reduction. A widely used and effective reducing agent for this step is stannous chloride dihydrate (SnCl₂·2H₂O). prepchem.comchemicalbook.com The stannous chloride reduces the diazonium group to the hydrazine moiety, yielding the final product. A specific reported synthesis involves the reaction of 4-methyl-3-methoxyaniline with sodium nitrite and stannous chloride dihydrate in concentrated hydrochloric acid and water, resulting in the formation of this compound as an oil. prepchem.com

Analogous Synthetic Routes from Related Methoxy- and Methyl-Substituted Aromatic Precursors

The synthesis of this compound is a specific example of a general and robust methodology used for a wide array of arylhydrazines. The principles and reaction protocols are applicable to various other methoxy- and methyl-substituted anilines.

Diazotization and Reduction Protocols for Arylhydrazines

The diazotization-reduction sequence is a cornerstone of arylhydrazine synthesis. nih.govorientjchem.org This protocol begins with the diazotization of a primary aromatic amine. The amine is dissolved in a cold aqueous solution of a strong mineral acid, like hydrochloric or sulfuric acid, and then treated with an aqueous solution of sodium nitrite. chemicalbook.comprepchem.com The resulting diazonium salt is a versatile intermediate. spcmc.ac.in

Following its formation, the diazonium salt is reduced to the arylhydrazine. While stannous chloride is a common choice, other reducing agents can also be employed. nih.govorientjchem.org These include sodium sulfite (B76179) or zinc powder. orientjchem.orgguidechem.com For instance, the synthesis of 3-methoxyphenyl (B12655295) hydrazine involves the diazotization of 3-methoxyaniline followed by reduction with stannous chloride dihydrate. prepchem.com Similarly, 4-methoxyphenylhydrazine hydrochloride is prepared from p-anisidine (B42471) using the same fundamental two-step process. chemicalbook.comguidechem.com

Table 1: Reagents in a Typical Diazotization-Reduction Synthesis of Arylhydrazines This table is interactive. Users can sort data by column.

| Step | Reagent | Purpose |

|---|---|---|

| Diazotization | Primary Aromatic Amine (e.g., 4-methoxy-3-methylaniline) | Starting Material |

| Diazotization | Sodium Nitrite (NaNO₂) | Forms the nitrosating agent |

| Diazotization | Strong Acid (e.g., HCl, H₂SO₄) | Catalyst and medium for diazonium salt formation |

Optimization of Reaction Conditions for Arylhydrazine Synthesis

Successful synthesis of arylhydrazines requires careful control over reaction parameters to maximize yield and minimize side reactions.

Temperature : The diazotization step is highly exothermic and the resulting diazonium salts are often unstable at higher temperatures. Therefore, maintaining a low temperature, typically between -5°C and 5°C, is critical during the addition of sodium nitrite. chemicalbook.comprepchem.com

Acidity : The acidity of the solution plays a crucial role. A compromise must be met, as high acidity protonates the amine, reducing its nucleophilicity, while low acidity can lead to unwanted side reactions. spcmc.ac.in The concentration of acid can affect reaction rates and product purity. acs.org For example, a patented process for preparing 4-methoxyphenyl (B3050149) hydrazine hydrochloride specifies a particular molar ratio of aniline to hydrochloric acid to optimize the reaction. google.com

Reaction Time : Stirring the mixture for a sufficient duration after the addition of reagents ensures the completion of both the diazotization and the reduction steps. Reaction times can range from 30 minutes to several hours depending on the specific substrates and conditions. prepchem.comchemicalbook.comprepchem.com

Choice of Reducing Agent : The selection of the reducing agent can influence the outcome and purification process. Stannous chloride is effective but can lead to tin-containing byproducts. prepchem.comprepchem.com Alternative reducing agents like sodium sulfite are also used and may offer advantages in certain contexts. orientjchem.org

Table 2: Example Reaction Conditions for Substituted Arylhydrazine Synthesis This table is interactive. Users can sort data by column.

| Precursor | Reducing Agent | Temperature | Yield | Reference |

|---|---|---|---|---|

| p-Anisidine | Stannous Chloride | -5°C to 0°C | 77% | chemicalbook.com |

| 3-Methoxyaniline | Stannous Chloride | -5°C to 0°C | - | prepchem.com |

| 4-Methyl-3-methoxyaniline | Stannous Chloride Dihydrate | - | - | prepchem.com |

Green Chemistry Approaches and Sustainable Synthesis Considerations

In recent years, there has been a push to develop more environmentally benign methods for chemical synthesis. For the production of hydrazines and their derivatives, several green chemistry principles are being explored. These include the use of safer solvents, alternative energy sources, and catalytic methods to reduce waste and improve efficiency. mdpi.com

One approach involves using organocatalysts, such as L-proline, in solvent-free conditions or with minimal solvent, for instance, through grinding (mechanosynthesis). mdpi.com While not yet specifically reported for this compound, such methods have been successfully applied to the synthesis of other hydrazide derivatives. mdpi.comresearchgate.net Another avenue is the development of metal-free catalytic strategies to avoid the use of toxic or heavy metals like chromium or tin. acs.org For example, iodine has been used as a catalyst in the presence of air for the arylation of naphthoquinones using arylhydrazines, representing a move towards more sustainable catalytic systems. acs.org The use of water as a solvent and recyclable catalysts, such as copper-based systems, also aligns with the goals of green chemistry in the broader context of C-N bond formation reactions. acs.orgorganic-chemistry.org

Table of Mentioned Compounds

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₈H₁₂N₂O | 876299-35-3 |

| 4-Methoxy-3-methylaniline | C₈H₁₁NO | 136-90-3 |

| 1-Methoxy-2-methyl-4-nitrobenzene | C₈H₉NO₃ | 50741-92-9 |

| Sodium Nitrite | NaNO₂ | 7632-00-0 |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 10025-69-1 |

| p-Anisidine | C₇H₉NO | 104-94-9 |

| 3-Methoxyaniline | C₇H₉NO | 536-90-3 |

| Palladium | Pd | 7440-05-3 |

| L-proline | C₅H₉NO₂ | 147-85-3 |

Cyclocondensation Reactions with Carbonyl Compounds

Cyclocondensation reactions involving this compound and various carbonyl compounds are fundamental to the synthesis of a wide array of nitrogen-containing heterocycles. These reactions typically proceed through the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the final heterocyclic ring system. The nature of the carbonyl compound and the reaction conditions employed play a crucial role in determining the structure of the resulting product.

This compound serves as a key building block in the synthesis of pyrazolone (B3327878) and pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. The reaction of this hydrazine with β-ketoesters, such as ethyl acetoacetate, is a classic method for constructing the pyrazolone ring. This reaction is often carried out in an aqueous medium, sometimes with the aid of a catalyst like imidazole, to promote a green and efficient synthesis. nih.gov The general mechanism involves the initial condensation of the hydrazine with the keto group of the β-ketoester, followed by an intramolecular cyclization and elimination of ethanol (B145695) to afford the pyrazolone derivative.

Pyrazolone derivatives themselves can be further modified. For instance, they can react with compounds like tetracyanoethylene (B109619) to yield more complex structures such as 4-dicyanomethylene-2-pyrazoline-5-ones. nih.gov These derivatives are of interest due to their potential biological activities. The substitution pattern on the phenyl ring of the hydrazine, in this case, the 4-methoxy and 3-methyl groups, influences the properties and reactivity of the resulting pyrazolone and its derivatives.

The initial step in many reactions involving this compound is the formation of a hydrazone. This condensation reaction with an aldehyde or a ketone is a reversible process that typically occurs under mild acidic or basic conditions. The resulting hydrazone is a stable intermediate that can be isolated or used in situ for subsequent transformations.

The formation of hydrazones is a critical step in the synthesis of various heterocyclic compounds. For example, the reaction of this compound with a suitable carbonyl compound is the first step towards the synthesis of certain triazole and thiadiazole derivatives. The hydrazone intermediate contains the necessary N-N bond and the carbon framework that will ultimately become part of the heterocyclic ring. The specific structure of the carbonyl compound will dictate the final heterocyclic system that is formed.

Cyclization Reactions for Pyridazinone Ring Systems

Pyridazinone derivatives represent another important class of heterocycles that can be synthesized using this compound. These six-membered rings containing two adjacent nitrogen atoms are of significant interest in pharmaceutical research.

The reaction of this compound with γ-keto acids or their ester derivatives is a common and effective method for the synthesis of pyridazinones. This reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization. The cyclization step involves the attack of the terminal nitrogen atom of the hydrazine moiety onto the ester or carboxylic acid group, leading to the formation of the pyridazinone ring with the elimination of water or an alcohol.

An alternative route to pyridazinone derivatives involves the use of furanone precursors. For instance, 2,5-dimethyl-4-methoxy-3(2H)-furanone can serve as a synthon for the pyridazinone ring system. thegoodscentscompany.com The reaction with this compound would likely involve a ring-opening of the furanone, followed by a recyclization process to form the six-membered pyridazinone ring. This approach offers a different strategy for accessing these important heterocyclic scaffolds.

Construction of Thiazole-Based Heterocycles

This compound can also be incorporated into the synthesis of thiazole-based heterocycles, although the synthetic strategies are often more complex and may involve multiple steps. Thiazole (B1198619) derivatives are known for their wide range of biological activities, making their synthesis an active area of research.

One potential, albeit indirect, route could involve the transformation of the hydrazine group into a different functional group that is more amenable to thiazole ring formation. For example, the hydrazine could be converted into a thiosemicarbazide (B42300) derivative. This thiosemicarbazide could then undergo a cyclization reaction with an α-haloketone or a similar reagent to construct the thiazole ring. The resulting N-arylthiazole would bear the (4-methoxy-3-methylphenyl) substituent. This multi-step approach highlights the versatility of this compound as a starting material for a diverse range of heterocyclic systems.

Reactions with Thiourea (B124793) Derivatives

The reaction of hydrazines with thiourea derivatives is a well-established method for the synthesis of various heterocyclic compounds. While direct reactions of this compound with thiourea are not extensively detailed in the provided context, the general reactivity patterns of hydrazines and thioureas suggest the potential for forming thiosemicarbazide intermediates. These intermediates are pivotal in the subsequent synthesis of thiazole and triazole ring systems. The nucleophilic nature of the hydrazine allows it to readily react with the electrophilic carbon of an isothiocyanate, a common thiourea derivative, to form the corresponding thiosemicarbazide. This reaction is a foundational step in the construction of more complex heterocyclic frameworks.

Synthesis of 2-Hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole (B11763977) and its Transformations

A significant application of this compound is in the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis is a classic method that can be adapted for this purpose. This typically involves the reaction of a thiosemicarbazide with an α-haloketone.

In a representative synthetic route, this compound would first react with a suitable thiocarbonyl source, such as thiosemicarbazide itself or an isothiocyanate, to form a substituted thiosemicarbazide. This intermediate can then be condensed with an α-haloketone. For instance, reaction with 2-bromoacetophenone (B140003) would lead to the formation of a 2-hydrazinyl-4-phenylthiazole derivative. nih.gov The general synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles involves the condensation of respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in refluxing ethanol. nih.govacs.org

The resulting 2-hydrazinyl-4-(4-methoxy-3-methylphenyl)thiazole is a versatile intermediate in its own right. The presence of the hydrazinyl group allows for further chemical modifications, such as the formation of hydrazones through reaction with aldehydes and ketones. researchgate.net This opens up pathways to a broader range of functionalized thiazole derivatives with potential applications in various fields.

Development of Triazole Frameworks

Synthesis of 1,2,4-Triazole-3-thiol Derivatives

This compound is instrumental in the synthesis of 1,2,4-triazole-3-thiol derivatives. A common synthetic strategy involves several key steps. Initially, the hydrazine is converted into a carbohydrazide (B1668358) derivative. minia.edu.eg This is typically achieved by reacting it with an appropriate ester. The resulting carbohydrazide is then treated with an isothiocyanate, such as phenyl isothiocyanate, in a suitable solvent like ethanol. minia.edu.eg This addition reaction forms a thiosemicarbazide intermediate.

The crucial cyclization step to form the triazole ring is often accomplished by heating the thiosemicarbazide in an alkaline medium, for instance, with sodium hydroxide (B78521) solution. minia.edu.eg Subsequent acidification with a strong acid, like concentrated hydrochloric acid, precipitates the desired 1,2,4-triazole-3-thiol derivative. minia.edu.eg The purity of the final product is typically verified using techniques like thin-layer chromatography (TLC), and its structure is confirmed by spectroscopic methods such as ¹H-NMR and ¹³C-NMR. minia.edu.eg

Pathways to Other Nitrogen-Containing Heterocycles

Quinazolinone Derivatives

The synthesis of quinazolinone derivatives can be achieved through multi-step reaction sequences. nih.gov A general approach involves the initial reaction of an anthranilic acid derivative with an acyl chloride, such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride, to form an N-acyl-anthranilic acid. nih.gov This intermediate is then cyclized to a benzoxazinone (B8607429) by heating with acetic anhydride. nih.gov

The benzoxazinone is a key intermediate that can be reacted with hydrazine hydrate (B1144303). nih.gov The outcome of this reaction can be solvent-dependent. In ethanol, hydrazine hydrate may act as a nucleophile, leading to the opening of the benzoxazinone ring. nih.gov In contrast, conducting the reaction in a solvent like dimethylformamide (DMF) can facilitate the formation of a cyclic quinazolinone product. nih.gov A three-step synthesis of 2-methylthio-3-phenylquinazolin-4(3H)-one derivatives involves the reaction with hydrazine hydrate and urea (B33335) derivatives in DMF with potassium carbonate as a catalyst. nih.gov

Pyridopyrimidine and Quinoxalone Derivatives

The reactivity of hydrazine derivatives also extends to the synthesis of fused heterocyclic systems like pyridopyrimidines and quinoxalones. While specific examples starting from this compound are not detailed in the provided information, general synthetic strategies for these heterocycles often involve the condensation of a hydrazine with a dicarbonyl compound or its equivalent.

For instance, the synthesis of quinoxalin-2(1H)-one derivatives has been achieved through multi-stage processes that result in structures like 3-[2-(5-thio-4-aryl-4H-1,2,4-triazole-3-yl)ethyl]quinoxalin-2(1H)-one. This highlights the potential for incorporating the this compound moiety into such complex heterocyclic systems. The synthesis of pyrimido[4,5-d]pyrimidines can be achieved through a one-pot reaction of barbituric acid, an aldehyde, and urea or thiourea in an aqueous medium. frontiersin.org

Thiazolopyridazine Derivatives

The synthesis of thiazolopyridazine derivatives, a class of fused heterocyclic compounds, can be strategically approached using this compound as a key precursor. While direct one-pot synthesis of a thiazolopyridazine from this specific hydrazine is not extensively documented, a logical and well-established synthetic route involves the initial formation of a pyridazinone intermediate, which can then be converted to the desired thiazolopyridazine.

A pivotal intermediate, 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, is synthesized through the cyclization of 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid with hydrazine hydrate. tandfonline.com This reaction proceeds via the condensation of the hydrazine with the γ-keto acid, leading to the formation of the six-membered pyridazinone ring.

The subsequent transformation of the pyridazinone ring into a thiazolopyridazine system can be achieved through a two-step process. The first step involves the thionation of the pyridazinone carbonyl group to yield a pyridazinethione. This is commonly accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) or phosphorus pentasulfide. researchgate.netnih.gov The resulting pyridazinethione possesses a reactive thiocarbonyl group that is primed for cyclization.

The final step is the reaction of the pyridazinethione with a suitable reagent containing a two-carbon unit with appropriate leaving groups, such as an α-haloketone or α-haloester. This reaction, known as the Hantzsch thiazole synthesis, leads to the formation of the thiazole ring fused to the pyridazine (B1198779) core, yielding the target thiazolopyridazine derivative. The general synthetic approach is outlined in the reaction scheme below.

Reaction Scheme: Synthesis of Thiazolopyridazine Derivatives

Table 1: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product | Yield (%) |

| 4-(4-methoxy-3-methylphenyl)-4-oxobutanoic acid | Hydrazine hydrate | Ethanol | Reflux | 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone | 73 |

Data sourced from tandfonline.com

Benzoxazinone and Anthranilic Acid Derived Heterocycles

This compound also demonstrates significant reactivity towards benzoxazinone and anthranilic acid derivatives, leading to the formation of various nitrogen-containing heterocycles, most notably quinazolinones. Benzoxazinones, which are cyclic esters of N-acylanthranilic acids, are susceptible to nucleophilic attack by hydrazines. uomosul.edu.iq

The reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with this compound would be expected to proceed via the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the oxazinone ring. This leads to the opening of the oxazinone ring to form an intermediate N-acylanthranilic acid hydrazide. Subsequent intramolecular cyclization with the elimination of a water molecule results in the formation of a 3-amino-2-substituted-quinazolin-4(3H)-one, where the amino group at the 3-position is substituted with the (4-methoxy-3-methylphenyl) group. tandfonline.comresearchgate.net

A related synthetic strategy involves the direct reaction of anthranilic acid with an appropriate acylating agent in the presence of this compound. However, the more common and controlled method involves the pre-formation of the benzoxazinone intermediate.

Research has shown that the reaction of a 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one with hydrazine hydrate results in the formation of an N-pyrazolyl anthranilic acid derivative, demonstrating the diverse reactivity of these systems. raco.cat While this specific example uses hydrazine hydrate, it establishes the principle of the benzoxazinone ring opening and subsequent heterocyclization.

Reaction Scheme: Synthesis of Quinazolinone Derivatives from Benzoxazinones

Table 2: Representative Reactions of Benzoxazinones with Hydrazines

| Benzoxazinone Derivative | Hydrazine Reagent | Product Type | Reference |

| 2-Substituted-4H-3,1-benzoxazin-4-ones | Hydrazine hydrate | 3-Amino-2-substituted-quinazolin-4(3H)-ones | uomosul.edu.iq |

| 2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | N-Pyrazolyl anthranilic acid derivative | raco.cat |

| 2-Substituted 3,1-benzoxazin-4-one | Phenylhydrazine (B124118) | 3-(Phenylamino)-quinazolin-4(3H)-one derivative | tandfonline.com |

Synthesis of 4 Methoxy 3 Methylphenyl Hydrazine

The synthesis of (4-Methoxy-3-methylphenyl)hydrazine typically involves the reduction of a corresponding diazonium salt, a common method for preparing arylhydrazines.

A general and effective method for the preparation of arylhydrazines involves the diazotization of an aniline (B41778) derivative followed by reduction. wikipedia.orgguidechem.com For this compound, the starting material would be 4-methoxy-3-methylaniline (B90814). The synthesis generally proceeds through the following steps:

Diazotization: The aniline is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures to form the corresponding diazonium salt. prepchem.comgoogle.com

Reduction: The diazonium salt is then reduced to the hydrazine (B178648). A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. prepchem.com

An alternative approach involves the palladium-catalyzed cross-coupling of an aryl halide with hydrazine. nih.gov This method offers a different synthetic route with a broad scope for various substituted arylhydrazines.

Mechanistic Investigations of Reactions Involving 4 Methoxy 3 Methylphenyl Hydrazine

Elucidation of Reaction Pathways for Hydrazone Formation

Hydrazone formation is a fundamental reaction of hydrazines, including (4-Methoxy-3-methylphenyl)hydrazine. This transformation proceeds through a well-established pathway involving the nucleophilic character of the hydrazine (B178648).

Nucleophilic Addition Mechanisms

The formation of a hydrazone from this compound and an aldehyde or ketone is a classic example of nucleophilic addition to a carbonyl group. openstax.orgfiveable.melibretexts.org The reaction is initiated by the attack of the nucleophilic terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. This step results in the formation of a tetrahedral intermediate. fiveable.me

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of the aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, leading to a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the C=N double bond of the hydrazone. openstax.orglibretexts.org

This entire process is reversible, and the removal of water is often necessary to drive the equilibrium towards the formation of the hydrazone product.

Retro-aza-Henry-Type Processes in Michael Additions

In the context of Michael additions to activated alkenes like nitrostyrenes, this compound can participate in a cascade reaction that involves a retro-aza-Henry-type process. researchgate.netacs.org This reaction pathway leads to the formation of N-substituted benzyl (B1604629) hydrazones through a nitroalkane elimination mechanism. acs.org

The proposed mechanism, supported by both experimental and computational studies, proceeds as follows: researchgate.netbiu.ac.il

Aza-Michael Addition: The reaction commences with a nucleophilic conjugate addition (aza-Michael addition) of the hydrazine to the nitrostyrene. This forms a transient azo- or hydrazo-adduct intermediate. acs.org

Protic Solvent-Mediation: A molecule of a protic solvent, such as methanol (B129727), facilitates the transformation of the initial adduct into a more stable intermediate. acs.orgacs.org Experiments using deuterated methanol (CD3OD) have provided evidence for the role of the solvent in mediating this proton transfer and have allowed for the isolation of the deuterated Michael adduct intermediate, supporting the proposed pathway. researchgate.netbiu.ac.il

Retro-aza-Henry Elimination: The intermediate then undergoes a retro-aza-Henry-type elimination, which involves the cleavage of a carbon-carbon bond and the elimination of a nitroalkane molecule. This step results in the formation of the final N-substituted benzyl hydrazone product.

This reaction is notable for proceeding under mild, non-catalytic conditions and provides a valuable route for the synthesis of hydrazones from nitroalkenes. researchgate.netbiu.ac.il

Mechanistic Aspects of Heterocyclic Ring Closure Reactions

This compound is a key building block in the synthesis of various nitrogen-containing heterocycles. The mechanisms of these ring-closure reactions are often complex, involving the formation of key intermediates and being sensitive to reaction conditions.

Role of Intermediates in Pyridazinone Formation

The synthesis of pyridazinone derivatives from this compound often proceeds through identifiable intermediates. For instance, the formation of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone is achieved through the cyclization of an intermediary γ-keto acid with hydrazine hydrate (B1144303).

In more complex systems, such as the synthesis of tetraazafluoranthen-3(2H)-ones, the mechanism of hydrazinolysis and cyclization has been elucidated through the isolation and characterization of key intermediates. mdpi.comresearchgate.netjyu.fi These studies have revealed that the reaction proceeds through two distinct hydrazinolysis–cyclization steps:

First Cyclization: One molecule of hydrazine condenses with two ketone groups of a precursor molecule.

Second Cyclization: A second molecule of hydrazine reacts with an ester group, and subsequently condenses with another ketone group to form the final heterocyclic framework. mdpi.comresearchgate.net

Interestingly, a stable hydrazide intermediate in one of these syntheses was observed to undergo a reduction of a carbonyl group, akin to a Wolff-Kishner-like reduction, facilitated by the hydrazine reagent itself. researchgate.netjyu.fi The isolation and structural confirmation of these intermediates by techniques such as NMR and X-ray crystallography have been pivotal in moving beyond theoretically proposed mechanisms to fact-based pathway elucidation. mdpi.comresearchgate.net

Catalytic Effects and Solvent Dependencies in Cyclization Processes

Catalysts and solvents play a crucial role in directing the course of cyclization reactions involving this compound, influencing both reaction rates and product selectivity.

| Reaction Type | Catalyst/Solvent | Effect |

| Pyridazinone Condensation | Sodium Ethoxide | Promotes condensation with aromatic aldehydes. |

| Pyridazinone Dehydrogenation | Bromine/Acetic Acid | Facilitates the formation of the aromatic pyridazinone ring. |

| Pyrazoline Synthesis | Glacial Acetic Acid | Acts as both solvent and catalyst, promoting the cyclization of chalcones with phenylhydrazine (B124118) via a hydrazone intermediate. uii.ac.id |

| General Heterocycle Synthesis | Ionic Liquids | Can act as bifunctional promoters (solvent and catalyst), facilitating reactions through mechanisms like hydrogen bond formation and phase-transfer catalysis. |

The choice of solvent can significantly impact the reaction pathway. For example, in the synthesis of pyrazolines from chalcones and phenylhydrazine, glacial acetic acid is used as a solvent and catalyst. uii.ac.id It facilitates the initial formation of the hydrazone intermediate, which then undergoes cyclization. uii.ac.id The presence of an acid catalyst accelerates the dehydration step leading to the hydrazone. uii.ac.id Similarly, in the synthesis of certain pyridazinone derivatives, a basic catalyst like sodium ethoxide is employed to facilitate condensation reactions.

Regioselectivity and Stereoselectivity in Synthetic Transformations

The substituents on the phenyl ring of this compound, namely the electron-donating methoxy (B1213986) and methyl groups, can influence the regioselectivity of its reactions. This is particularly evident in cyclization reactions where multiple reaction sites are available.

An illustrative example can be drawn from the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives with hydrazine. The electronic nature of the substituent on the alkyne determines the cyclization pathway.

| Substituent on Alkyne | Electronic Effect | Cyclization Pathway | Product |

| Electron-donating (e.g., Methoxy) | Increases electron density at the alkyne | Cyclization with the less nucleophilic nitrogen of the hydrazide | 5-exo-dig product |

| Electron-withdrawing (e.g., Nitro) | Decreases electron density at the alkyne | Cyclization with the terminal nitrogen | 6-endo-dig product |

In these reactions, an electron-donating group on the alkyne increases its electron density, favoring a 5-exo-dig cyclization. Conversely, an electron-withdrawing group makes the alkyne more electrophilic, leading to a 6-endo-dig cyclization. While this example does not directly involve this compound, the principle of electronic effects directing regioselectivity is directly applicable. The electron-donating nature of the methoxy and methyl groups on the phenyl ring of this compound would similarly influence its reactivity and the regiochemical outcome of its addition and cyclization reactions.

Kinetic and Thermodynamic Considerations in Reaction Control

In the landscape of organic synthesis, the strategic manipulation of reaction conditions to favor a desired product over other possibilities is a cornerstone of efficiency and elegance. For reactions involving this compound, particularly in the context of widely-used transformations like the Fischer indole (B1671886) synthesis, an understanding of kinetic and thermodynamic principles is paramount for exercising reaction control. While specific quantitative kinetic and thermodynamic data for this compound is not extensively documented in publicly available literature, a detailed analysis of the well-established principles governing the reactions of substituted phenylhydrazines can provide significant insights.

The Fischer indole synthesis, a reaction that converts a phenylhydrazine and a carbonyl compound into an indole, serves as an excellent framework for discussing these concepts. wikipedia.org The reaction proceeds through several key steps, including the formation of a phenylhydrazone, tautomerization to an ene-hydrazine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia. nih.gov The substituents on the phenylhydrazine ring, in this case, a 4-methoxy and a 3-methyl group, play a crucial role in influencing the rates of these steps and the stability of the intermediates and products.

The electronic nature of the substituents on the phenylhydrazine ring significantly impacts the reaction kinetics. The methoxy group at the para-position and the methyl group at the meta-position are both electron-donating groups. These groups increase the electron density on the aromatic ring, which can influence the rate-determining step of the Fischer indole synthesis. Some researchers believe that the carbon-carbon bond formation step is the rate-determining step. nih.gov The increased nucleophilicity of the enamine intermediate, facilitated by these electron-donating groups, would likely accelerate this key bond-forming step.

Conversely, the reaction conditions, such as the choice of acid catalyst and temperature, can be modulated to steer the reaction towards either the kinetically or thermodynamically favored product. This is particularly relevant when unsymmetrical ketones are used, which can lead to the formation of regioisomeric indoles. thermofisher.com

Kinetic Control is typically achieved under milder conditions, such as lower temperatures and the use of weaker acids, for a shorter reaction duration. The product formed under these conditions is the one that is generated the fastest, meaning it has the lowest activation energy barrier.

Thermodynamic Control , on the other hand, is favored by more vigorous conditions, including higher temperatures, stronger acids, and longer reaction times. These conditions allow the initial products to equilibrate, and the final product mixture reflects the relative thermodynamic stabilities of the possible isomers. The most stable product, which may not be the one that forms the fastest, will predominate.

The interplay between these two regimes can be illustrated by considering the cyclization step in the Fischer indole synthesis. The orientation of the cyclization onto the benzene (B151609) ring can be influenced by the substituents. With this compound, cyclization can theoretically occur at either the C2 or C6 position relative to the hydrazine moiety. The electronic and steric effects of the methoxy and methyl groups will dictate the preferred pathway under different conditions.

To illustrate the principles of kinetic and thermodynamic control, consider the hypothetical reaction of this compound with a generic unsymmetrical ketone, leading to two possible regioisomeric indoles (Product A and Product B).

| Condition | Favored Product | Rationale |

| Low Temperature, Weak Acid | Product A (Kinetic Product) | Forms via the pathway with the lower activation energy, often influenced by the initial site of protonation and the most readily formed enamine intermediate. |

| High Temperature, Strong Acid | Product B (Thermodynamic Product) | The system has enough energy to overcome higher activation barriers and reach an equilibrium state, favoring the most stable isomeric product. |

It is important to note that while the 4-methoxy group is a strong electron-donating group through resonance, the 3-methyl group also contributes electron density via an inductive effect. The directing influence of these groups on the regioselectivity of the Fischer indole synthesis is a critical factor. For instance, in some cases of methoxy-substituted phenylhydrazones, abnormal reaction pathways have been observed where cyclization occurs on the side of the methoxy substituent. nih.gov

The following table outlines hypothetical research findings that could be generated from a detailed study of a reaction involving this compound, highlighting the kind of data that would be essential for a complete understanding of its reaction control.

| Parameter | Hypothetical Value for Product A Formation | Hypothetical Value for Product B Formation | Implication for Reaction Control |

| Activation Energy (Ea) | 85 kJ/mol | 100 kJ/mol | Lower Ea for Product A suggests it is the kinetic product. |

| Enthalpy of Formation (ΔHf°) | -120 kJ/mol | -135 kJ/mol | More negative ΔHf° for Product B indicates it is the more thermodynamically stable product. |

| Equilibrium Constant (Keq) at High T | 0.8 | 1.2 | A Keq > 1 for the formation of Product B at equilibrium confirms its greater thermodynamic stability. |

Computational and Theoretical Studies on 4 Methoxy 3 Methylphenyl Hydrazine and Its Derivatives

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods, particularly DFT, are employed to model the electronic distribution and geometry of (4-Methoxy-3-methylphenyl)hydrazine, from which a wealth of information can be derived.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations can determine key descriptors that provide insight into this. For a molecule like this compound, the distribution of electrons in its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of significant interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the hydrazine (B178648) group and the oxygen atom of the methoxy (B1213986) group, indicating these as sites for electrophilic attack. The aromatic ring would exhibit regions of both positive and negative potential, influencing its interaction with other molecules.

To illustrate the type of data obtained from such calculations, the following table presents hypothetical reactivity descriptors for this compound, based on typical values for similar aromatic hydrazines.

| Descriptor | Symbol | Value (Illustrative) |

| HOMO Energy | EHOMO | -5.2 eV |

| LUMO Energy | ELUMO | -0.8 eV |

| Energy Gap | ΔE | 4.4 eV |

| Electronegativity | χ | 3.0 eV |

| Chemical Hardness | η | 2.2 eV |

| Electrophilicity Index | ω | 2.05 eV |

This table is for illustrative purposes and the values are hypothetical.

Conformer Analysis and Stability

Molecules with rotatable bonds, such as the C-N bond of the hydrazine group and the C-O bond of the methoxy group in this compound, can exist in different spatial arrangements known as conformers. Conformer analysis aims to identify the most stable three-dimensional structures of the molecule.

Computational methods can systematically rotate these bonds and calculate the potential energy of each resulting conformation. This process, known as a potential energy surface (PES) scan, helps in locating the energy minima corresponding to stable conformers. The relative energies of these conformers, calculated using methods like DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer is the one with the lowest energy and is expected to be the most abundant form of the molecule.

Molecular Modeling of Reaction Pathways

Molecular modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its role in reactions like the Fischer indole (B1671886) synthesis or other condensation reactions.

Transition State Analysis for Key Transformations

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the structure and energy of the TS is crucial for understanding the reaction's kinetics. Computational methods can locate the TS on the potential energy surface as a first-order saddle point.

For a reaction involving this compound, such as its condensation with a ketone, transition state analysis would involve calculating the geometry of the intermediate species at the point of maximum energy along the reaction coordinate. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction path. The energy of this transition state determines the activation energy of the reaction.

Energy Profiles of Multi-Step Reactions

Many chemical reactions occur in multiple steps, involving the formation of one or more intermediates. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the entire reaction pathway can be constructed.

Spectroscopic Property Prediction and Validation

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structures.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These calculated frequencies, often scaled by an empirical factor to account for anharmonicity and other effects, can aid in the assignment of experimental spectral bands to specific molecular vibrations, such as the N-H and C-N stretching modes of the hydrazine group or the C-O stretching of the methoxy group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. uni.lu The calculated chemical shifts provide a theoretical spectrum that can be correlated with experimental NMR data, helping to confirm the molecular structure and assign specific resonances to individual atoms in the molecule. uni.lu

The following table provides an example of how predicted and experimental spectroscopic data could be compared for this compound.

| Atom | Predicted ¹³C Chemical Shift (ppm) (Illustrative) | Experimental ¹³C Chemical Shift (ppm) (Illustrative) |

| C1 (C-N) | 145.2 | 144.8 |

| C2 (C-CH3) | 128.5 | 128.1 |

| C3 (C-H) | 114.9 | 114.5 |

| C4 (C-OCH3) | 155.8 | 155.3 |

| C5 (C-H) | 112.1 | 111.7 |

| C6 (C-H) | 120.3 | 119.9 |

| CH3 | 16.4 | 16.1 |

| OCH3 | 55.6 | 55.2 |

This table is for illustrative purposes and the values are hypothetical.

By integrating these computational and theoretical approaches, a detailed understanding of the chemical nature of this compound and its derivatives can be achieved, guiding further experimental work and application development.

Theoretical Infrared and NMR Spectral Analysis

Theoretical spectral analyses are commonly performed using DFT methods, with the B3LYP functional being a widely used approach. jcsp.org.pksciencepublishinggroup.com Basis sets such as 6-31G(d,p) or 6-311++G(d,p) are often employed to achieve a balance between computational cost and accuracy. nih.govscielo.org.za For Nuclear Magnetic Resonance (NMR) calculations, the Gauge-Independent Atomic Orbital (GIAO) method is standard for predicting chemical shifts. scielo.org.zajocpr.com The results from these calculations are typically compared with experimental data to confirm molecular structures. sciencepublishinggroup.com

Infrared (IR) Spectroscopy

Theoretical vibrational analysis predicts the frequencies of bond vibrations within the molecule. For this compound, the predicted IR spectrum would exhibit characteristic bands corresponding to its functional groups. The potential energy distribution (PED) is often calculated to make precise vibrational assignments. nih.govjcsp.org.pk

N-H Vibrations: The hydrazine moiety is expected to show N-H stretching vibrations, typically calculated to appear in the region of 3300-3500 cm⁻¹. nih.gov

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ range. scielo.org.za Asymmetric and symmetric stretching modes for the methyl (CH₃) and methoxy (OCH₃) groups are predicted to occur between 2830 and 3030 cm⁻¹. nih.govscielo.org.za

C-O Vibrations: The stretching vibration of the C-O bond in the methoxy group is typically observed around 1160-1170 cm⁻¹. scielo.org.za

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring are expected in the 1500-1600 cm⁻¹ region.

Table 1: Predicted Theoretical Infrared (IR) Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydrazine | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl/Methoxy | Asymmetric/Symmetric C-H Stretch | 2830 - 3030 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| Methoxy | C-O Stretch | 1160 - 1170 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can accurately predict both ¹H and ¹³C NMR chemical shifts. jocpr.com These calculations help in assigning the signals observed in experimental spectra.

¹H NMR Analysis: The protons on the aromatic ring are expected to appear as multiplets in the range of 6.5-7.5 ppm. The chemical shift for the methoxy (OCH₃) group protons is predicted around 3.8 ppm, while the methyl (CH₃) group protons would likely resonate near 2.2 ppm. The hydrazine (NH₂) protons are typically observed as a broad singlet.

¹³C NMR Analysis: The carbon atoms of the phenyl ring are predicted to have chemical shifts between 110 and 150 ppm. The carbon attached to the oxygen of the methoxy group is expected to be significantly downfield. scielo.org.za The methoxy carbon itself is typically found around 55 ppm, while the methyl carbon is predicted at a much higher field, around 15-20 ppm. nih.gov

Table 2: Predicted Theoretical ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (Ar-H) | 6.5 - 7.5 |

| ¹H | Hydrazine (NH₂) | Variable (broad singlet) |

| ¹H | Methoxy (OCH₃) | ~3.8 |

| ¹H | Methyl (CH₃) | ~2.2 |

| ¹³C | Aromatic (Ar-C) | 110 - 150 |

| ¹³C | Methoxy (OCH₃) | ~55 |

| ¹³C | Methyl (CH₃) | 15 - 20 |

Mass Spectrometry Fragmentation Pattern Prediction

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. The molecular weight of this compound is 152.19 g/mol . cymitquimica.com The predicted fragmentation of its molecular ion (M⁺˙) at m/z 152 is governed by the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways for aromatic hydrazines, ethers, and methylated aromatic compounds include alpha-cleavage, loss of small stable molecules, and rearrangements. libretexts.orgmiamioh.edu

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak [M]⁺˙ at m/z = 152.

Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) from the methoxy group, which would result in a fragment ion at m/z = 137. miamioh.eduresearchgate.net

Loss of Hydrazine-related Fragments:

Alpha-cleavage next to the amine can lead to the loss of the terminal amino group (•NH₂), producing an ion at m/z = 136. libretexts.org

Cleavage of the N-N bond and subsequent rearrangement can lead to the loss of a diazenyl radical (•N₂H), resulting in a significant peak at m/z = 123. A fragment at this m/z value is noted in the spectral data for the closely related (4-methoxyphenyl)hydrazine. nih.gov

Loss of Methoxy Radical: Cleavage of the aryl C-O bond can lead to the loss of a methoxy radical (•OCH₃), generating an ion at m/z = 121.

Formation of Tropylium Ion: Further fragmentation of the ion at m/z = 121 (following loss of the methoxy group) could involve the loss of hydrogen cyanide (HCN) to form a fragment at m/z = 94.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Lost Fragment | Predicted Ion Structure |

| 152 | - | [C₈H₁₂N₂O]⁺˙ (Molecular Ion) |

| 137 | •CH₃ | [M - CH₃]⁺ |

| 136 | •NH₂ | [M - NH₂]⁺ |

| 123 | •N₂H | [M - N₂H]⁺ |

| 121 | •OCH₃ | [M - OCH₃]⁺ |

Development of Novel Catalytic Systems for this compound Reactions

The reactivity of arylhydrazines, including this compound, is greatly influenced by the catalytic systems employed. Recent research has focused on developing milder and more efficient catalysts for reactions involving this class of compounds. A notable advancement is the use of molecular iodine as a catalyst for the generation of aryl radicals from aryl hydrazines in the presence of air. acs.org This method offers a sustainable and convenient alternative to traditional metal-based catalysts for arylation reactions. acs.org

In this system, the reaction proceeds through the initial interaction of iodine with the arylhydrazine, leading to the formation of an intermediate that, upon dehydroiodination, generates an aryl radical. acs.org The catalytic cycle is sustained by the in-situ regeneration of molecular iodine from the oxidation of hydroiodic acid by air. acs.org This approach has been successfully applied to the arylation of 1,4-naphthoquinones, yielding a variety of substituted products. acs.org

| Catalyst System | Reactants | Product Type | Key Advantages |

| Catalytic I₂ / Air | Aryl hydrazine, 1,4-Naphthoquinone | Arylated naphthoquinones | Mild conditions, metal-free, sustainable. acs.org |

| Mn(OAc)₃ | Aryl hydrazine, Furan/Thiophene | 2-Aryl-substituted heterocycles | Good yields, commercially available materials. acs.org |

The regioselectivity of such radical arylations can be controlled, for instance in the reaction of anilines with arylhydrazines, by managing the rearomatization step. acs.org These developments in catalytic systems open up new avenues for the utilization of this compound in the synthesis of complex organic molecules.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better temperature control, improved scalability, and increased efficiency. ucd.ieeuropa.eumdpi.com These benefits are particularly relevant for reactions that are highly exothermic or involve hazardous reagents, which can be characteristic of some arylhydrazine reactions. ucd.ieeuropa.eu

The application of flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. mdpi.com For instance, the synthesis of pyrazoles from hydrazine derivatives and vinylidene keto esters has been successfully demonstrated in a flow setup, achieving good to very good yields and excellent regioselectivities in significantly reduced reaction times compared to batch processes. mdpi.com

Continuous flow processing is also instrumental in handling reactions at extreme conditions, such as the very low temperatures required for certain organometallic reactions like the Matteson reaction. ucd.ie The ability to maintain tight temperature control in a flow reactor is superior to batch systems, preventing side reactions and ensuring higher product purity. ucd.ie Given these advantages, the integration of this compound into flow chemistry workflows, for example in the synthesis of pyrazole-based active pharmaceutical ingredients, represents a promising area for future development. mdpi.comnih.gov

Asymmetric Synthesis Utilizing this compound as a Chiral Precursor

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in medicinal chemistry and materials science. rsc.orgnih.gov While direct information on the use of this compound as a chiral precursor is limited, the broader field of asymmetric synthesis involving hydrazines and related compounds provides a strong basis for its potential applications.

One established strategy involves the enantioselective hydrogenation of hydrazones, which can be derived from hydrazines. researchgate.net Catalytic systems, often based on palladium complexes with chiral phosphine (B1218219) ligands, have been developed to achieve high yields and enantioselectivities in the synthesis of chiral fluorinated hydrazines. researchgate.net This methodology could potentially be adapted for hydrazones derived from this compound to produce novel chiral building blocks.

Another approach in asymmetric synthesis is the use of chiral auxiliaries to control the stereochemical outcome of a reaction. nih.gov While not a direct use of the hydrazine as a precursor, reactions involving chiral synthons derived from it could be envisaged. The development of racemization-free coupling reagents is also a significant area of research, ensuring that the chirality of starting materials is preserved during the synthesis of complex molecules like peptides. rsc.org

Applications in Diversity-Oriented Synthesis and Compound Library Generation

Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The structural features of this compound make it a potentially valuable building block in DOS strategies. Its hydrazine moiety can participate in a variety of cyclization and condensation reactions to form diverse heterocyclic scaffolds, which are prevalent in biologically active compounds.

The Fischer indole synthesis, a classic reaction of arylhydrazines, can be employed to generate a wide range of substituted indoles. By varying the ketone or aldehyde reaction partner, a library of indoles with diverse substitution patterns can be rapidly assembled from this compound. Furthermore, its participation in multicomponent reactions, which combine three or more starting materials in a single step, can lead to a rapid increase in molecular complexity and the generation of diverse compound libraries.

Integration with Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, accelerating research and development in various fields, including drug discovery. nih.gov Automated platforms, which combine robotics with data-driven algorithms, can perform multi-step syntheses with high efficiency and reproducibility. sigmaaldrich.comnih.gov

These platforms typically utilize modular components for tasks such as reagent transfer, heating, cooling, purification, and analysis. nih.gov A key aspect of many automated synthesizers is the use of pre-filled reagent cartridges. sigmaaldrich.com this compound, as a versatile building block, could be incorporated into such cartridges for use in a variety of pre-programmed reaction sequences, such as N-heterocycle formation or reductive amination. sigmaaldrich.com

The integration of flow chemistry with automated platforms further enhances the capabilities of these systems, allowing for continuous production and real-time optimization of reaction conditions. researchgate.netyoutube.com The use of this compound within these integrated systems could streamline the synthesis of compound libraries for screening and lead optimization.

Emerging Research Frontiers in Arylhydrazine Chemistry Relevant to this compound

The field of arylhydrazine chemistry continues to evolve, with several emerging research frontiers holding relevance for this compound. One such area is the development of novel, environmentally benign synthetic methods. This includes the exploration of greener solvents and catalyst systems to reduce the environmental impact of chemical synthesis.

Another frontier is the application of photoredox catalysis to enable new types of transformations involving arylhydrazines. This approach uses light to initiate chemical reactions, often under mild conditions, and can provide access to novel reactivity patterns that are not achievable with traditional thermal methods.

Conclusion

(4-Methoxy-3-methylphenyl)hydrazine stands as a valuable and versatile building block in the arsenal (B13267) of the modern organic chemist. Its specific substitution pattern, coupled with the inherent reactivity of the arylhydrazine motif, provides a reliable and regioselective entry point for the synthesis of a wide range of complex and medicinally relevant heterocyclic compounds. From the classic Fischer indole (B1671886) synthesis to the construction of novel pyrazole (B372694) derivatives and other heterocyclic systems, this compound continues to play a significant role in advancing the frontiers of organic synthesis.

Q & A

Q. What mechanistic insights explain the catalytic decomposition of this compound into hydrogen-rich gases?

- Methodological Answer : Decomposition pathways (N-N bond cleavage vs. N-H activation) depend on catalyst choice. For example, nickel-based catalysts favor NH₃ and N₂ formation, while ruthenium promotes H₂ release. In situ FTIR and gas chromatography track intermediates like diazene. Activation energies are derived from Arrhenius plots of temperature-dependent kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.